mechanism of action of 1-Naphthyl-N-propyl-N-nitrosocarbamate in vitro
mechanism of action of 1-Naphthyl-N-propyl-N-nitrosocarbamate in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-Naphthyl-N-propyl-N-nitrosocarbamate
Abstract
This technical guide delineates the probable in vitro mechanism of action of 1-Naphthyl-N-propyl-N-nitrosocarbamate, a compound belonging to the N-nitrosocarbamate class of potential genotoxicants. Drawing from established principles of N-nitrosamine and N-nitrosocarbamate toxicology, this document synthesizes a scientifically grounded hypothesis for its mode of action. We will explore the critical role of metabolic activation, the formation of reactive electrophilic intermediates, subsequent DNA adduct generation, and the cellular responses to this damage. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework, including detailed experimental protocols and data interpretation strategies, for the in vitro assessment of this and structurally related compounds.
Introduction: The Chemical Threat of N-Nitrosocarbamates
N-nitroso compounds, including N-nitrosamines and N-nitrosocarbamates, are a significant class of chemical agents recognized for their mutagenic and carcinogenic potential.[1] Their genotoxicity is typically not direct but is contingent upon metabolic activation into reactive electrophiles that can covalently bind to cellular macromolecules, most critically, DNA.[2][3] The compound 1-Naphthyl-N-propyl-N-nitrosocarbamate is structurally related to known mutagens such as N-nitrosocarbaryl (the N-nitroso derivative of the insecticide carbaryl) and N-nitrosodipropylamine.[1][2] Its structure, featuring a bulky naphthyl group, a carbamate linkage, and an N-propyl-N-nitroso functional group, suggests a high probability of genotoxic activity following enzymatic processing. This guide will therefore focus on the central hypothesis that 1-Naphthyl-N-propyl-N-nitrosocarbamate is a pro-mutagen, requiring metabolic activation to exert its genotoxic effects.
Core Mechanism: From Inert Precursor to DNA-Reactive Electrophile
The cornerstone of the mechanism of action for most N-nitrosamines is metabolic activation, a process predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[2][4][5] For 1-Naphthyl-N-propyl-N-nitrosocarbamate, the most probable site of initial enzymatic attack is the α-carbon of the N-propyl group.
The Metabolic Activation Pathway
The proposed bioactivation cascade is as follows:
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α-Hydroxylation: CYP enzymes, likely isoforms such as CYP2E1, CYP2A6, or CYP2B6, catalyze the hydroxylation of the carbon atom adjacent to the N-nitroso group on the propyl chain.[2][6] This enzymatic step is often rate-limiting in the activation process.[3]
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Spontaneous Decomposition: The resulting α-hydroxy-N-nitrosocarbamate is a highly unstable intermediate. It is expected to spontaneously decompose, breaking the C-N bond.
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Generation of Electrophiles: This decomposition yields two primary fragments: a relatively stable 1-naphthyl-N-methyl-carbamic acid derivative and a highly reactive propyldiazonium ion (CH₃CH₂CH₂N₂⁺).
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DNA Adduct Formation: The propyldiazonium ion is a potent electrophile that readily attacks nucleophilic sites on DNA bases. This alkylation of DNA is the key molecular initiating event leading to mutations.[7] The primary adducts are expected to be N7-propylguanine and the more mutagenic O⁶-propylguanine.
Caption: Tiered experimental workflow for assessing in vitro genotoxicity.
Detailed Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
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Cell Seeding: Seed a metabolically competent cell line (e.g., HepG2 human hepatoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
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Compound Preparation: Prepare a serial dilution of 1-Naphthyl-N-propyl-N-nitrosocarbamate in the appropriate cell culture medium.
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Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
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Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
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Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate cell viability as a percentage of the vehicle control and determine the half-maximal inhibitory concentration (IC50). [8] Protocol 2: Genotoxicity Assessment using the Comet Assay (Alkaline)
This assay detects DNA single- and double-strand breaks.
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Cell Treatment: Treat cells (e.g., TK6 or HepG2) with non-cytotoxic concentrations of the compound (determined from the MTT assay) for 4 hours, both with and without a hamster liver S9 metabolic activation mix. [9]2. Cell Harvesting: Harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
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Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose (0.5% in PBS) at 37°C. Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip. Allow to solidify on ice.
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Lysis: Remove the coverslip and immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
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Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20 minutes to allow DNA to unwind.
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Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.
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Neutralization and Staining: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
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Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the percentage of DNA in the tail (% Tail DNA) using appropriate image analysis software. [9] Protocol 3: Mutagenicity Assessment using the Ames Test (Bacterial Reverse Mutation Assay)
This test uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon to detect point mutations.
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Strain Selection: Use appropriate tester strains, such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions). [10]2. Metabolic Activation: Prepare a metabolic activation mix containing hamster liver S9 fraction, cofactors (NADP, G6P), and buffers. An enhanced protocol with increased S9 concentration is recommended for nitrosamines. [11]3. Plate Incorporation Assay:
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To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of the S9 mix (or buffer for the non-activation condition).
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Incubate briefly at 37°C.
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Add 2 mL of molten top agar containing a trace amount of histidine and biotin.
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Pour the mixture onto a minimal glucose agar plate.
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-
Incubation: Incubate the plates at 37°C for 48-72 hours.
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Scoring: Count the number of revertant colonies (his⁺) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control (at least a two-fold increase) indicates a positive mutagenic response. [3][10]
Expected Outcomes and Data Interpretation
The successful application of the described protocols is expected to yield quantitative data that, when synthesized, provides a robust weight of evidence for the compound's mechanism of action.
Table 1: Summary of Expected Quantitative Data
| Assay | Endpoint Measured | Condition (-S9) | Condition (+S9) | Expected Outcome for a Pro-Mutagen |
|---|---|---|---|---|
| MTT Assay | IC50 (µM) | >100 µM | ~50-100 µM | Moderate cytotoxicity, potentially increased with metabolic activation. |
| Comet Assay | % Tail DNA (vs. Control) | < 5% | > 20% (Dose-dependent) | Significant increase in DNA strand breaks only in the presence of S9. [9] |
| Micronucleus Assay | Fold Increase in Micronuclei | No significant increase | > 2-fold (Dose-dependent) | Significant increase in chromosomal damage only with S9 activation. [6] |
| Ames Test (TA100) | Revertants/Plate | ~Control levels | > 2x Control (Dose-dependent) | Positive for base-pair substitution mutations only with S9 activation. [10]|
A positive result in the Ames test and mammalian cell genotoxicity assays (Comet, Micronucleus) that is dependent on the presence of the S9 mix would strongly support the hypothesis that 1-Naphthyl-N-propyl-N-nitrosocarbamate is a pro-mutagen requiring metabolic activation.
Perturbation of Cellular Signaling: The DNA Damage Response
The formation of propyl-DNA adducts is a form of genotoxic stress that triggers a complex signaling network known as the DNA Damage Response (DDR).
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Damage Sensing: The adducts can distort the DNA helix, causing replication forks to stall. This is recognized by sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related).
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Signal Transduction: Activated ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase CHK1.
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Effector Activation: A key event is the phosphorylation and stabilization of the tumor suppressor protein p53. [9]Another critical marker of the DDR is the phosphorylation of the histone variant H2A.X at serine 139, forming γH2A.X, which accumulates at sites of DNA damage.
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Cellular Outcomes: The activated DDR can lead to several outcomes:
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Cell Cycle Arrest: To allow time for DNA repair.
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Apoptosis: If the damage is too severe to be repaired, the cell undergoes programmed cell death.
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DNA Repair: Cellular machinery is recruited to attempt to remove the adducts.
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Mutation: If the cell divides before the adducts are repaired, incorrect bases may be incorporated opposite the damaged site, leading to a permanent mutation.
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Caption: Simplified DNA Damage Response (DDR) pathway activated by DNA adducts.
Conclusion
The in vitro mechanism of action of 1-Naphthyl-N-propyl-N-nitrosocarbamate is projected to be that of a classic pro-mutagen. Its chemical structure strongly implies that upon entering a metabolically competent system, it will be converted by cytochrome P450 enzymes into an unstable α-hydroxy intermediate. This intermediate's subsequent decomposition generates a highly electrophilic propyldiazonium ion, which ultimately causes genotoxicity by forming covalent adducts with DNA. This molecular damage triggers the DNA Damage Response, leading to outcomes ranging from cell cycle arrest and apoptosis to permanent, heritable mutations. The provided experimental framework offers a robust strategy for empirically verifying this hypothesized mechanism and accurately characterizing the compound's genotoxic risk profile.
References
- Li, A., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. PMC.
- Hendriks, G., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. PMC.
- Heflich, R. H., et al. (2022). Genotoxicity assessment of eight nitrosamine impurities using 2D and 3D in vitro human HepaRG models. FDA.
- Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PMC.
- Pool, B. L., et al. (1990). In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat. PubMed.
- Li, A., et al. (2023). Revisiting the mutagenicity and genotoxicity of N -nitroso propranolol in bacterial and human in vitro assays. Health and Environmental Sciences Institute.
- Michejda, C. J., et al. (1981). N-Nitroso Compounds: Activation of Nitrosamines to Biological Alkylating Agents. ACS Publications.
- Di Majo, D., et al. (2007). Antiproliferative activity of 3 on the different cell lines, as evaluated by the MTT assay. ResearchGate.
- Schuller, H. M. (n.d.). Metabolic activation and biological effects of nitrosamines in the mammalian lung. Unknown Source.
- Guttenplan, J. B. (n.d.). N-nitrosamines: bacterial mutagenesis and in vitro metabolism. ResearchGate.
- Appel, K. E., et al. (1984). In vitro metabolic activation of N,N-dibutylnitrosamine in mutagenesis. PubMed.
- BenchChem. (2025). Independent Verification of Naphthol's Cytotoxic Effects: A Comparative Guide. Benchchem.
- Li, Y., & Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. MDPI.
- Taylor & Francis. (n.d.). DNA adducts – Knowledge and References. Taylor & Francis.
- Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines. PubMed.
- PubChem. (2025). 1-naphthalenyl N-methyl-N-nitrosocarbamate. PubChem.
- Alassane-Kpembi, I., et al. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Semantic Scholar.
Sources
- 1. 1-naphthalenyl N-methyl-N-nitrosocarbamate | C12H10N2O3 | CID 23493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. fda.gov [fda.gov]
- 10. hesiglobal.org [hesiglobal.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
